molecular formula C8H12N2S B11745755 (R)-2-(Piperidin-2-yl)thiazole

(R)-2-(Piperidin-2-yl)thiazole

Cat. No.: B11745755
M. Wt: 168.26 g/mol
InChI Key: ILFOGJAUBNLBDZ-SSDOTTSWSA-N
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Description

®-2-(Piperidin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of ®-2-(Piperidin-2-yl)thiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

®-2-(Piperidin-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ®-2-(Piperidin-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Piperidin-2-yl)thiazole is unique due to its specific combination of a piperidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-[(2R)-piperidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m1/s1

InChI Key

ILFOGJAUBNLBDZ-SSDOTTSWSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=NC=CS2

Canonical SMILES

C1CCNC(C1)C2=NC=CS2

Origin of Product

United States

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